molecular formula C7H13NO3 B13297003 2-Amino-2-(2-hydroxycyclopentyl)acetic acid

2-Amino-2-(2-hydroxycyclopentyl)acetic acid

Cat. No.: B13297003
M. Wt: 159.18 g/mol
InChI Key: CDTUOCOTIVFJEB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxycyclopentyl)acetic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a cyclopentane ring substituted with an amino group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by reduction to the amine. The amine is then reacted with glyoxylic acid to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-hydroxycyclopentyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-hydroxycyclohexyl)acetic acid
  • 2-Amino-2-(2-hydroxycyclobutyl)acetic acid
  • 2-Amino-2-(2-hydroxycyclopropyl)acetic acid

Uniqueness

2-Amino-2-(2-hydroxycyclopentyl)acetic acid is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The cyclopentane ring provides a balance between ring strain and flexibility, making it a valuable scaffold in synthetic chemistry and drug design .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-amino-2-(2-hydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11)

InChI Key

CDTUOCOTIVFJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C(C(=O)O)N

Origin of Product

United States

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